3h-Naphth[1,2-d]imidazole,3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Naphth[1,2-d]imidazole,3-ethyl- is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphth[1,2-d]imidazole,3-ethyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of naphtho[2,3-d]imidazole with ethylating agents in the presence of catalysts. For example, the vinylation of naphtho[2,3-d]imidazole can be achieved by reacting it with vinyl acetate in the presence of mercuric acetate or with acetylene under pressure in the presence of potassium hydroxide .
Industrial Production Methods
Industrial production of 3H-Naphth[1,2-d]imidazole,3-ethyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
3H-Naphth[1,2-d]imidazole,3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
3H-Naphth[1,2-d]imidazole,3-ethyl- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3H-Naphth[1,2-d]imidazole,3-ethyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. For example, it has been shown to exhibit selective cytotoxicity towards cancer cells, making it a potential candidate for antitumor therapies .
Comparison with Similar Compounds
3H-Naphth[1,2-d]imidazole,3-ethyl- can be compared with other similar compounds, such as:
3H-Naphth[1,2-d]imidazole,2-ethyl-: This compound has a similar structure but with the ethyl group at a different position, leading to variations in its chemical properties and applications.
1-Vinylnaphtho[2,3-d]imidazole: This compound is synthesized by reacting naphtho[2,3-d]imidazole with vinyl acetate and has different reactivity and applications.
The uniqueness of 3H-Naphth[1,2-d]imidazole,3-ethyl- lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a variety of applications in research and industry.
Properties
Molecular Formula |
C13H12N2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-ethylbenzo[e]benzimidazole |
InChI |
InChI=1S/C13H12N2/c1-2-15-9-14-13-11-6-4-3-5-10(11)7-8-12(13)15/h3-9H,2H2,1H3 |
InChI Key |
ZBVFXGZAFSUXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.